4-Cyclohexylbutanoyl chloride

Description

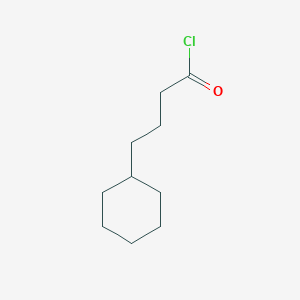

Structure

3D Structure

Properties

IUPAC Name |

4-cyclohexylbutanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClO/c11-10(12)8-4-7-9-5-2-1-3-6-9/h9H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJNINJXESSDLSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Cyclohexylbutanoyl chloride IUPAC name and CAS number

4-Cyclohexylbutanoyl Chloride: Technical Synthesis and Application Guide

Part 1: Executive Summary

4-Cyclohexylbutanoyl chloride is a specialized acyl chloride intermediate used primarily in the synthesis of lipophilic pharmaceutical agents and high-performance polymer stabilizers. Structurally, it consists of a cyclohexane ring tethered to a reactive carbonyl chloride group via a propyl spacer (

This guide details the chemical identity, validated synthesis protocols, reactivity profiles, and safety standards required for handling this moisture-sensitive reagent.

Part 2: Chemical Identity & Properties

Table 1: Physicochemical Datasheet

| Property | Data | Notes |

| IUPAC Name | 4-Cyclohexylbutanoyl chloride | Also known as 4-cyclohexylbutyryl chloride |

| Parent Acid CAS | 4441-63-8 | CAS for 4-Cyclohexylbutanoic acid (Precursor) |

| Chloride CAS | Not widely listed | Typically generated in situ from CAS 4441-63-8 |

| Molecular Formula | ||

| Molecular Weight | 188.69 g/mol | |

| Physical State | Colorless to pale yellow liquid | Pungent, acrid odor (HCl evolution) |

| Boiling Point | ~135–140 °C at 15 mmHg | Estimated based on acid BP |

| Solubility | Soluble in DCM, THF, Toluene | Reacts violently with water/alcohols |

Structural Analysis:

The molecule features a lipophilic tail (cyclohexyl group) and a reactive head (acyl chloride). The three-methylene spacer (

Part 3: Synthesis Protocol (Laboratory Scale)

Objective: Synthesis of 4-cyclohexylbutanoyl chloride from 4-cyclohexylbutanoic acid using Thionyl Chloride (

Mechanism: Nucleophilic acyl substitution via an unstable chlorosulfite intermediate, releasing

Reagents:

-

Precursor: 4-Cyclohexylbutanoic acid (CAS 4441-63-8) [1].

-

Reagent: Thionyl Chloride (

) (Excess, 1.5–2.0 eq). -

Catalyst: Dimethylformamide (DMF) (Catalytic, 1–2 drops).

-

Solvent: Dichloromethane (DCM) or Toluene (optional; neat reaction preferred for purification).

Step-by-Step Methodology:

-

Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (

) or inert gas inlet ( -

Charging: Add 4-cyclohexylbutanoic acid (10.0 g, 58.7 mmol) to the flask.

-

Note: If the acid is solid, dissolve in a minimal amount of dry DCM. If liquid/oil, neat reaction is cleaner.

-

-

Activation: Add catalytic DMF (1–2 drops).

-

Causality: DMF forms a Vilsmeier-Haack-type intermediate with

, significantly accelerating the reaction rate and lowering the activation energy.

-

-

Addition: Add Thionyl Chloride (10.5 g, 6.4 mL, 88 mmol) dropwise via an addition funnel over 15 minutes.

-

Observation: Vigorous gas evolution (bubbling) will occur immediately.

-

-

Reflux: Heat the mixture to gentle reflux (

°C oil bath) for 2–3 hours.-

Endpoint: Reaction is complete when gas evolution ceases.

-

-

Workup:

-

Remove excess

under reduced pressure (rotary evaporator) at -

Add dry toluene (20 mL) and re-evaporate (azeotropic removal of residual

).

-

-

Purification: Vacuum distillation of the crude oil yields the pure acid chloride.

-

Storage: Store under nitrogen in a sealed container; use immediately for best results.

-

Synthesis Workflow Diagram

Figure 1: Synthetic pathway for the chlorination of 4-cyclohexylbutanoic acid.

Part 4: Applications & Reactivity Profile

The utility of 4-cyclohexylbutanoyl chloride lies in its ability to graft a hydrophobic cyclohexyl-butyl motif onto nucleophilic substrates.

Pharmaceutical Intermediates (Protease Inhibitors)

This intermediate is critical in synthesizing Cyclohexylnorstatine derivatives [2]. The cyclohexyl group acts as a bioisostere for phenylalanine or other hydrophobic side chains, fitting into lipophilic pockets (S1/S2 subsites) of protease enzymes (e.g., Renin, HIV Protease).

-

Reaction: Acylation of chiral amino acid derivatives.

-

Mechanism: Schotten-Baumann reaction (Amide bond formation).

Polymer Stabilization (HALS)

Used to synthesize hindered amine light stabilizers (HALS) for resins [3]. The cyclohexyl chain improves the compatibility of the stabilizer with polyolefin matrices, preventing migration and leaching.

-

Example: Reaction with 1,3,5-triaminobenzene derivatives to form high-MW stabilizers.

Friedel-Crafts Acylation

Serves as an electrophile in Friedel-Crafts reactions to attach the cyclohexylbutyl chain to aromatic rings, creating ketone intermediates for liquid crystals or specialty surfactants.

Reactivity Logic Map

Figure 2: Reactivity profile showing divergent synthesis pathways.

Part 5: Handling & Safety (E-E-A-T)

Hazard Classification:

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1]

-

Reacts Violently with Water: Releases toxic HCl gas.

Operational Protocols:

-

Moisture Control: All glassware must be oven-dried. Use Schlenk lines or drying tubes.

-

Quenching: Never pour water directly into the pure acid chloride. Quench residual material by slowly adding it to a large volume of ice-cold alkaline solution (NaOH/NaHCO3) or methanol.

-

PPE: Neoprene or Nitrile gloves (double gloving recommended), chemical splash goggles, and a face shield. Work exclusively in a fume hood.

References

- Google Patents. (1995). US5442105A - Process for producing cyclohexylbutyric acid derivative.

-

Google Patents. (2007).[2] US20070149663A1 - Resin compositions.[2] Retrieved from

Sources

Reactivity and Stability of 4-Cyclohexylbutanoyl Chloride: A Technical Guide

Executive Summary

4-Cyclohexylbutanoyl chloride (also known as 4-cyclohexylbutyryl chloride) is a specialized acyl halide intermediate used primarily in the synthesis of lipophilic pharmacophores. Structurally, it combines a reactive acyl chloride "warhead" with a lipophilic cyclohexyl-propyl tail. This dual nature presents unique challenges: the molecule is highly electrophilic and moisture-sensitive, yet its non-polar tail influences its solubility profile and reaction kinetics in biphasic systems.

This guide moves beyond basic MSDS data to provide a mechanistic understanding of the molecule's behavior, ensuring high-yield downstream derivatization (e.g., Friedel-Crafts acylation, amide coupling) while mitigating degradation risks.[1]

Part 1: Chemical Architecture & Physicochemical Profile

Structural Analysis

The molecule consists of a cyclohexane ring attached to a butyryl chloride chain.

-

Formula:

-

Molecular Weight: 188.7 g/mol

-

Key Feature: The

(propyl) spacer between the cyclohexane ring and the carbonyl group mitigates the steric hindrance often seen in cyclohexanecarbonyl chloride.[1] This makes the carbonyl carbon significantly more accessible to nucleophiles, increasing reaction rates but also susceptibility to hydrolysis.

Physicochemical Properties (Experimental & Predicted)

| Property | Value / Description | Context for Application |

| Physical State | Colorless to pale yellow liquid | Viscosity is higher than simple aliphatic acyl chlorides due to the cyclohexyl ring. |

| Boiling Point | ~135–140°C at 15 mmHg (Predicted) | Critical: Do not distill at atmospheric pressure; decomposition is likely. Use high vacuum (<5 mmHg) for purification. |

| Density | ~1.02 – 1.05 g/mL | Slightly denser than water, but phase separation is complicated by rapid hydrolysis at the interface.[1] |

| Solubility | Soluble in DCM, THF, Toluene, Hexane | Protocol: Avoid protic solvents (MeOH, EtOH) and hygroscopic ethers unless freshly distilled.[1] |

| Lipophilicity | High (LogP ~3.5 for parent acid) | The hydrophobic tail facilitates transport across cell membranes in biological assays of its derivatives. |

Part 2: Reactivity Matrix & Mechanistic Insights

The Electrophilic Warhead

4-Cyclohexylbutanoyl chloride reacts via Nucleophilic Acyl Substitution . The mechanism follows an addition-elimination pathway where the chloride ion is the leaving group.[1][2]

Core Reactivity Pathways (Graphviz Diagram)

Figure 1: Primary reactivity pathways.[1] Note that hydrolysis (Red path) is the primary degradation mode.[1]

Critical Reaction Considerations

-

Friedel-Crafts Acylation:

-

Insight: Unlike short-chain acyl chlorides, the cyclohexyl tail adds steric bulk remote from the reaction center.[1] This does not hinder the reaction but influences the solubility of the Lewis Acid complex.

-

Recommendation: Use Dichloromethane (DCM) over Nitrobenzene. The lipophilic tail ensures good solubility in DCM, whereas complexation in Nitrobenzene can lead to difficult emulsions during workup.

-

-

Amidation (Schotten-Baumann conditions):

-

Insight: The reaction is highly exothermic.

-

Protocol: Always add the acid chloride dropwise to the amine solution at 0°C. Adding the amine to the neat acid chloride can cause localized heating and runaway side reactions (ketene formation via elimination, though less likely with this structure, is possible).[1]

-

Part 3: Stability & Degradation Kinetics

The Hydrolysis Threat

The primary instability factor is moisture. The hydrolysis reaction is autocatalytic in bulk storage:

Stability Data (Estimated)

-

Shelf Life (Stored at 2-8°C, under Argon): 6–12 months.

-

Shelf Life (Room Temp, opened cap): < 48 hours before significant titer loss.

-

Hydrolysis Rate: Slower than Acetyl Chloride (due to lipophilicity limiting water contact) but faster than Benzoyl Chloride (due to lack of conjugation).

Part 4: Synthetic Utility & Protocols

In-Situ Synthesis Protocol (Recommended)

Because 4-cyclohexylbutanoyl chloride is sensitive, fresh preparation from 4-cyclohexylbutyric acid is the "Gold Standard" for reliability.[1]

Reagents:

-

4-Cyclohexylbutyric acid (1.0 equiv)[1]

-

Oxalyl Chloride (1.2 equiv) (Preferred over Thionyl Chloride for cleaner workup)

-

DMF (Catalytic amount, 2-3 drops)[1]

-

Solvent: Anhydrous DCM[1]

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask. Purge with Nitrogen/Argon.[3]

-

Dissolution: Dissolve 4-cyclohexylbutyric acid in anhydrous DCM (0.5 M concentration).

-

Activation: Add catalytic DMF.

-

Chlorination: Add Oxalyl Chloride dropwise at 0°C. Gas evolution (

, -

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Validation: Monitor by TLC (convert an aliquot to methyl ester with MeOH to check disappearance of acid).

-

-

Isolation: Concentrate under reduced pressure. Do not wash with water.

-

Usage: Redissolve the crude yellow oil in the reaction solvent for the next step immediately.

Quality Control: Morpholine Titration

To determine the precise concentration (Molarity) of your acid chloride before use:

-

React a known volume of acid chloride with excess Morpholine (forms a stable amide).

-

Back-titrate the remaining Morpholine with standard HCl solution.

-

Why? This distinguishes active acid chloride from hydrolyzed acid impurities, which simple acid-base titration cannot do.

Part 5: Handling, Storage, & Safety[1][4][5]

Storage Hierarchy

-

Best: Sealed ampoule, under Argon, -20°C.

-

Acceptable: Schlenk flask, greased joints, under Nitrogen, 4°C.

-

Avoid: Screw-cap vials with septa (HCl gas corrodes needles and degrades septa over time).

Safety Matrix

| Hazard | Description | Mitigation |

| Inhalation | Releases HCl gas on contact with mucosal moisture. | Handle only in a fume hood. Keep sash low. |

| Skin Contact | Lipophilic tail allows rapid dermal absorption; acid burns follow. | Wear Double Nitrile gloves. If splashed, wash with polyethylene glycol (PEG) followed by water (PEG solubilizes the lipophile better than water alone). |

| Pressure | Old bottles may be pressurized with HCl. | Open carefully.[3][4] Use a needle to vent inert gas before withdrawing liquid. |

References

-

PubChem. 3-Cyclohexylbutanoyl chloride (Isomer Comparison & Properties). National Library of Medicine. Link

-

Sigma-Aldrich. Cyclohexanecarbonyl chloride Safety Data Sheet (Homolog Reference).Link

-

Organic Syntheses. General Procedures for Acid Chloride Synthesis using Oxalyl Chloride. Org.[2][3][5] Synth. 1998 , 9,[1] 34. Link

-

Queen, A. Kinetics of the hydrolysis of acyl chlorides in pure water.[6] Canadian Journal of Chemistry, 1967 , 45(14), 1619-1629.[1] (Foundational kinetics for aliphatic acyl chlorides). Link

Sources

- 1. CN101492375B - Synthesis of 4-tert-butyl cyclohexyl chloride formic ester - Google Patents [patents.google.com]

- 2. savemyexams.com [savemyexams.com]

- 3. Reactivity of acyl halides [qorganica.es]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Acyl chloride - Wikipedia [en.wikipedia.org]

- 6. semanticscholar.org [semanticscholar.org]

Methodological & Application

esterification of alcohols using 4-Cyclohexylbutanoyl chloride

An In-Depth Guide to the Esterification of Alcohols using 4-Cyclohexylbutanoyl Chloride

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strategic Esterification with 4-Cyclohexylbutanoyl Chloride

Esterification remains a cornerstone of modern organic synthesis, pivotal in the development of novel therapeutics, materials, and fine chemicals. The introduction of an ester moiety can profoundly alter a molecule's physicochemical properties, including its polarity, solubility, and metabolic stability. While classic methods like Fischer esterification are valuable, they are often limited by equilibrium constraints and harsh conditions.[1][2]

The use of acyl chlorides, such as 4-cyclohexylbutanoyl chloride, offers a powerful and efficient alternative. This method provides a rapid, high-yielding, and essentially irreversible pathway to ester formation, making it ideal for precious or acid-sensitive substrates.[1][3][4] The 4-cyclohexylbutanoyl moiety is of particular interest in medicinal chemistry, as the cyclohexyl group can increase lipophilicity, potentially enhancing membrane permeability and modulating interactions with biological targets.

This guide provides a comprehensive overview of the scientific principles, a detailed experimental protocol, and practical insights for the successful esterification of alcohols using 4-cyclohexylbutanoyl chloride.

Part 1: Scientific Principles & Reaction Mechanism

The reaction between an alcohol and an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. This pathway is highly efficient due to the exceptional electrophilicity of the carbonyl carbon in the acyl chloride and the excellent leaving group ability of the chloride ion.

-

Nucleophilic Attack: The alcohol's hydroxyl oxygen, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the 4-cyclohexylbutanoyl chloride. This forms a transient tetrahedral intermediate.[5]

-

Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the chloride ion is expelled as the leaving group.

-

Proton Scavenging: This reaction liberates one equivalent of hydrogen chloride (HCl).[1][4] While the reaction can proceed without a base, the generated HCl can protonate the starting alcohol or catalyze side reactions. Therefore, a non-nucleophilic organic base, such as pyridine or triethylamine (Et₃N), is typically added. The base acts as a proton scavenger, neutralizing the HCl to form a salt (e.g., pyridinium chloride) and preventing unwanted secondary reactions.[3] This makes the overall reaction irreversible and drives it to completion.

Mechanism Diagram

Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism

Part 2: Detailed Experimental Protocol

This protocol provides a general procedure for the esterification of a primary or secondary alcohol. Researchers should optimize reaction times and purification methods based on the specific substrate.

A. Materials and Reagents

-

Alcohol (R-OH): Substrate of interest (1.0 eq.)

-

4-Cyclohexylbutanoyl Chloride: (1.1 - 1.2 eq.)

-

Base: Anhydrous pyridine or triethylamine (1.5 eq.)

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Workup Reagents: Deionized water, 1 M HCl (aq), saturated NaHCO₃ (aq), saturated NaCl (aq) (brine)

-

Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Purification: Silica gel (for column chromatography), appropriate eluent (e.g., Hexanes/Ethyl Acetate mixture)

B. Equipment

-

Round-bottom flask with a magnetic stir bar

-

Septa

-

Nitrogen or Argon gas line with a bubbler

-

Syringes and needles

-

Addition funnel (optional, for larger scale)

-

Ice/water bath

-

Magnetic stir plate

-

Rotary evaporator

-

Glassware for liquid-liquid extraction (separatory funnel) and column chromatography

C. Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow

D. Step-by-Step Procedure

Reaction Setup (Under Inert Atmosphere)

-

Dry all glassware in an oven (e.g., 120 °C) for several hours and allow to cool in a desiccator or under a stream of dry nitrogen/argon.

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the alcohol (1.0 eq.).

-

Seal the flask with a septum and purge with an inert gas (N₂ or Ar).

-

Add anhydrous solvent (e.g., DCM) via syringe to dissolve the alcohol.

-

Add the anhydrous base (e.g., pyridine, 1.5 eq.) via syringe.

-

Cool the flask to 0 °C using an ice/water bath.

Reaction 7. In a separate dry vial, dissolve 4-cyclohexylbutanoyl chloride (1.1 eq.) in a small amount of anhydrous solvent. 8. Slowly add the 4-cyclohexylbutanoyl chloride solution dropwise to the stirring alcohol/base mixture at 0 °C over 5-10 minutes. A precipitate (the hydrochloride salt of the base) will likely form. 9. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. 10. Let the reaction stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

Workup and Purification 11. Upon completion, carefully quench the reaction by adding deionized water. 12. Transfer the mixture to a separatory funnel and dilute with more solvent (e.g., DCM). 13. Wash the organic layer sequentially with:

- 1 M HCl (aq) (2x) to remove the excess base.

- Saturated NaHCO₃ (aq) (2x) to remove any unreacted acyl chloride or resulting carboxylic acid.

- Saturated NaCl (aq) (brine) (1x) to remove residual water.

- Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.

- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.

- Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure ester.[6]

Part 3: Data Presentation & Key Parameters

The efficiency of the esterification can vary based on the nature of the alcohol and the specific conditions used. The following table summarizes typical parameters.

| Parameter | Primary Alcohol (e.g., Benzyl Alcohol) | Secondary Alcohol (e.g., Cyclohexanol) | Tertiary Alcohol (e.g., t-Butanol) |

| Steric Hindrance | Low | Moderate | High |

| Relative Reactivity | High | Moderate | Very Low / No Reaction |

| Typical Base | Pyridine, Triethylamine | Pyridine, Triethylamine | DMAP may be required |

| Reaction Temp. | 0 °C to Room Temp | Room Temp to gentle heating (40 °C) | Not recommended |

| Typical Time | 1-3 hours | 4-12 hours | > 24 hours / Unsuccessful |

| Expected Yield | > 90% | 70-90% | < 10% |

Part 4: Safety & Handling

Trustworthiness in science begins with safety. Acyl chlorides are hazardous reagents that demand strict safety protocols.

-

Corrosive & Lachrymatory: 4-Cyclohexylbutanoyl chloride is corrosive and a lachrymator (causes tearing). It can cause severe burns to the skin, eyes, and respiratory tract.[7][8][9]

-

Water Reactivity: Acyl chlorides react violently with water and other protic solvents (like alcohols) in an exothermic reaction, releasing corrosive HCl gas.[10][11]

-

Handling:

-

ALWAYS handle 4-cyclohexylbutanoyl chloride in a certified chemical fume hood.[9]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and gloves resistant to acids and organic solvents (e.g., nitrile or neoprene).[7][8]

-

Use dry, clean glassware and syringes. Ensure the reaction is conducted under an inert atmosphere to prevent hydrolysis from ambient moisture.

-

-

Disposal: Unused acyl chloride should be quenched carefully by slowly adding it to a stirred, cooled solution of sodium bicarbonate or by reacting it with a sacrificial alcohol like isopropanol before disposal.

Part 5: Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Wet reagents or glassware. 2. Alcohol is sterically hindered (e.g., tertiary). 3. Insufficient reaction time. | 1. Ensure all reagents are anhydrous and glassware is flame-dried. Run the reaction under an inert atmosphere. 2. Consider using a stronger acylation catalyst (e.g., DMAP) or alternative esterification methods. 3. Monitor the reaction by TLC until the starting alcohol is consumed. |

| Multiple Products Observed by TLC | 1. Incomplete reaction. 2. Side reaction with base (if nucleophilic). 3. Product decomposition on silica gel. | 1. Allow the reaction to stir longer or add a slight excess of acyl chloride. 2. Ensure a non-nucleophilic base like pyridine or Et₃N is used. 3. Neutralize the silica gel with Et₃N before use or consider purification by distillation if the product is volatile and thermally stable. |

| Reaction Stalls | 1. Base hydrochloride salt has coated the reactants. 2. Insufficient base. | 1. Add more solvent to improve solubility and stirring efficiency. 2. Ensure at least 1.1-1.5 equivalents of base are used to fully scavenge the generated HCl. |

References

-

2.8: Acid Halides for Ester Synthesis - Chemistry LibreTexts. [Link]

-

preparation of esters - Chemguide. [Link]

-

Synthesis of Esters from Acyl Chlorides and Halide Under Solid-Liquid Phase Transfer Catalysis - Marcel Dekker, Inc. [Link]

-

esterification - alcohols and carboxylic acids - Chemguide. [Link]

-

Safety Data Sheet: Acetyl chloride D3 - Carl ROTH. [Link]

-

Ester synthesis by acylation - Organic Chemistry Portal. [Link]

-

ICSC 0210 - ACETYL CHLORIDE - International Chemical Safety Cards. [Link]

-

Safety Data Sheet: Acetyl chloride - Chemos GmbH&Co.KG. [Link]

-

SAFETY DATA SHEET - Fisher Scientific . [Link]

-

Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters - Sparkl. [Link]

-

Fisher Esterification, Reflux, Isolation and Purification of Esters - HSC Chemistry & Physics. [Link]

-

Formation of Esters - OperaChem. [Link]

-

Esterification: Definition, Reaction, Mechanism, and Examples - Chemistry Learner. [Link]

-

21.6: Chemistry of Esters - Chemistry LibreTexts. [Link]

-

Acid to Ester - Common Conditions - Organic Chemistry Portal. [Link]

-

Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note - Save My Exams. [Link]

-

Esters to Alcohols - Chemistry Steps. [Link]

- Synthesis of 4-tert-butyl cyclohexyl chloride formic ester - Google P

- Process method for synthesizing and purifying 4-chlorobutyryl chloride - Google P

-

Epichlorohydrin - Organic Syntheses Procedure . [Link]

-

Preparation of 4-chlorobenzyl chloride - PrepChem.com. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Esterification: Definition, Reaction, Mechanism, and Examples [chemistrylearner.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Formation of Esters - operachem [operachem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. carlroth.com [carlroth.com]

- 8. chemos.de [chemos.de]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]

- 11. geneseo.edu [geneseo.edu]

Application Note: Purification & Handling of 4-Cyclohexylbutanoyl Chloride

Abstract & Scope

4-Cyclohexylbutanoyl chloride (CAS: 39098-75-4) is a critical lipophilic intermediate used in the synthesis of histone deacetylase (HDAC) inhibitors and cardiovascular therapeutics. Its structural combination of a hydrophobic cyclohexyl tail and a reactive acyl chloride headgroup presents specific purification challenges: high boiling point, susceptibility to hydrolysis, and potential for thermal decomposition.

This guide provides a validated protocol for purifying 4-Cyclohexylbutanoyl chloride to >98% purity. Unlike standard volatile acid chlorides (e.g., acetyl chloride), this molecule requires high-vacuum techniques to prevent thermal degradation. We prioritize Vacuum Distillation and Azeotropic Solvent Chasing as the primary purification vectors, strictly advising against silica chromatography due to rapid on-column hydrolysis.

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Data | Notes |

| IUPAC Name | 4-Cyclohexylbutanoyl chloride | |

| CAS Number | 39098-75-4 | |

| Molecular Formula | ||

| Molecular Weight | 188.70 g/mol | |

| Boiling Point (Est.) | 115–125 °C @ 0.5 mmHg | Extrapolated from C7 homologues. Decomposes >200°C at atm. |

| Density | ~1.02 g/mL | |

| Appearance | Colorless to pale yellow oil | Darkens upon oxidation/hydrolysis. |

| Solubility | DCM, THF, Toluene, Hexane | Reacts violently with water/alcohols. |

Pre-Purification: Synthesis Optimization

Prevention is superior to remediation. The purity of the final chloride is heavily dictated by the synthesis method. We recommend Oxalyl Chloride over Thionyl Chloride for this specific substrate to minimize sulfur retention in the lipophilic tail.

Recommended Synthetic Route

Key Advantage: The byproducts (CO, CO₂, HCl) are gases, leaving only the catalyst and solvent to be removed. Thionyl chloride (

Primary Purification Protocol: Vacuum Distillation

For pharmaceutical grade applications (>98%), simple evaporation is insufficient. High-vacuum short-path distillation is the Gold Standard .

Equipment Setup

-

Apparatus: Short-path distillation head (vigreux column optional but recommended for >50g scale).

-

Vacuum Source: High-vacuum pump capable of

. -

Heating: Oil bath with magnetic stirring (Do not use heating mantles; they create hot spots leading to charring).

-

Receiving Flasks: 3-neck "cow" receiver or multiple single flasks.

Step-by-Step Procedure

-

Solvent Strip (Ambient Pressure):

-

Remove reaction solvent (e.g., DCM) using a rotary evaporator at

. -

Critical: Do not exceed

initially to avoid losing product if vacuum is applied too aggressively.

-

-

Azeotropic "Chasing" (The Polishing Step):

-

Add Anhydrous Toluene (2x volume of crude oil) to the residue.

-

Re-evaporate. This azeotropically removes traces of unreacted Oxalyl/Thionyl chloride and trapped HCl.

-

Repeat twice. This step is crucial for removing the "acrid" smell and yellow color associated with sulfur/chlorine impurities.

-

-

High Vacuum Distillation:

-

Transfer crude oil to the distillation flask. Add a fresh stir bar.

-

Apply vacuum gradually to degas the oil. Aim for

. -

Begin heating. The oil bath should be ~20–30°C higher than the expected boiling point.

-

-

Fraction Collection:

-

Fraction A (Forerun): Collects up to

(at 0.5 mmHg). Contains residual solvent and lower-boiling decomposition products. -

Fraction B (Main Cut): Collects at

(at 0.5 mmHg). This should be a clear, colorless liquid. -

Residue: Stop distillation when pot volume is <10% or temperature spikes. Do not distill to dryness (explosion hazard).

-

Workflow Logic Diagram

Figure 1: Decision matrix for the purification of 4-Cyclohexylbutanoyl chloride.

Quality Control (QC)

Direct analysis of acid chlorides on standard HPLC/GC columns is ill-advised due to reaction with the stationary phase or moisture in the carrier gas.

Method: Methanol Quench Derivatization

-

Take 10 µL of purified acid chloride.

-

Add to 500 µL anhydrous Methanol (MeOH).

-

Wait 5 minutes (Formation of Methyl Ester).

-

Analyze the Methyl 4-cyclohexylbutanoate via GC-MS or HPLC.

-

Why? The ester is stable, volatile, and non-corrosive to instruments.

-

H-NMR Markers

-

-Protons (Target): Look for a triplet around

-

Impurity (Acid): If hydrolyzed, the

-protons shift upfield to -

Impurity (Aldehyde): If reduced, look for singlet at

9-10 ppm .

Handling & Storage Protocols

Acid chlorides are lachrymators and corrosive. 4-Cyclohexylbutanoyl chloride is less volatile than acetyl chloride but more persistent on skin/surfaces.

-

Storage: Store under Argon or Nitrogen atmosphere.

-

Temperature: 2–8°C (Refrigerator).

-

Sealing: Use Parafilm® over caps or store in a Schlenk flask with a greased stopcock.

-

Emergency: In case of spill, cover with dry sodium bicarbonate (

) to neutralize. Do not use water (generates HCl gas).

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

-

Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann, 2013.

-

Sigma-Aldrich. Handling and Storage of Acid Chlorides - Technical Bulletin AL-163.

- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. 2nd Ed. Oxford University Press, 2012. (Mechanistic insight into nucleophilic acyl substitution).

-

National Institute of Standards and Technology (NIST). Cyclohexanecarbonyl chloride Properties. NIST Chemistry WebBook.[1] (Used for boiling point extrapolation of homologues).

Sources

4-Cyclohexylbutanoyl chloride as a building block for novel compounds

Executive Summary

4-Cyclohexylbutanoyl chloride (4-CBC) represents a specialized class of aliphatic acyl chlorides used critically in medicinal chemistry and materials science. Unlike its aromatic counterparts (e.g., benzoyl chloride) or short-chain homologs (e.g., cyclohexanecarbonyl chloride), 4-CBC offers a unique "Flexible-Lipophilic" motif. The four-carbon spacer provides rotational freedom, allowing the terminal cyclohexyl ring to access deep hydrophobic pockets in protein targets, while the saturated ring system increases

This guide details the strategic application of 4-CBC as a building block for Histone Deacetylase (HDAC) inhibitors , GPCR ligands , and Liquid Crystal mesogens , providing validated protocols for its handling and derivatization.

Chemical Profile & Handling

Compound Identity:

-

Name: 4-Cyclohexylbutanoyl chloride

-

Parent Acid: 4-Cyclohexylbutyric acid (CAS: 4441-63-8)[1]

-

Structure:

-

Function: Electrophilic Acylating Agent

Physical Properties (Derived from Homologs):

| Property | Value / Characteristic | Relevance |

|---|---|---|

| State | Colorless to pale yellow liquid | Easy to dispense volumetrically. |

| Boiling Point | ~135-140°C @ 15 mmHg (Est.) | High boiling point requires vacuum distillation for purification. |

| Reactivity | Moisture Sensitive | Hydrolyzes to parent acid and HCl upon contact with moist air. |

| Solubility | DCM, THF, Toluene, EtOAc | Compatible with standard organic synthesis solvents. |

Safety Advisory:

4-CBC is a lachrymator and corrosive. All manipulations must occur in a fume hood. Quench glassware with 10% NaOH or saturated

Strategic Applications

A. Medicinal Chemistry: The "Deep Pocket" Probe

In Structure-Activity Relationship (SAR) studies, 4-CBC is utilized to probe the depth of hydrophobic binding pockets.

-

Mechanism: The 3-methylene spacer (

) extends the lipophilic cyclohexyl "cap" approximately 4–5 Å away from the carbonyl core. -

Advantage: This is often superior to phenyl rings for hydrophobic interactions because the cyclohexyl group is not planar; it exists in a chair conformation, occupying more volume and interacting via van der Waals forces without

stacking (which can sometimes lead to non-specific binding). -

Case Study (HDAC Inhibitors): The parent acid, 4-cyclohexylbutyric acid, mimics the aliphatic chain of Valproic Acid but with higher lipophilicity. Derivatizing amines with 4-CBC creates hydroxamic acid precursors that target the zinc-binding domain of HDACs.

B. Materials Science: Liquid Crystals

4-CBC is a precursor for phenyl ester mesogens .

-

Role: The cyclohexyl ring confers rigidity, while the butyl chain adds flexibility. When coupled with phenols (via 4-CBC), the resulting esters often exhibit stable nematic phases essential for display technology.

Validated Experimental Protocols

Protocol 1: Anhydrous Amide Coupling (General Screening)

Use this protocol to synthesize library compounds for biological screening.

Reagents:

-

Amine substrate (1.0 equiv)

-

4-Cyclohexylbutanoyl chloride (1.1 equiv)

-

Triethylamine (TEA) or DIPEA (1.5 equiv)

-

Dichloromethane (DCM), anhydrous (0.1 M concentration)

Workflow:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve the amine substrate and TEA in anhydrous DCM. Cool to 0°C (ice bath).

-

Addition: Add 4-CBC dropwise via syringe. Note: Evolution of HCl fumes (white smoke) may occur if TEA is insufficient; ensure excess base.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check TLC (System: 30% EtOAc/Hexane). Look for the disappearance of the amine spot and the appearance of a less polar amide spot.

-

Workup (Self-Validating Step):

-

Wash organic layer with 1M HCl (removes unreacted amine).

-

Wash with Sat.

(removes 4-cyclohexylbutyric acid byproduct formed by hydrolysis). -

Dry over

and concentrate.

-

Protocol 2: Friedel-Crafts Acylation (Scaffold Synthesis)

Use this protocol to attach the cyclohexylbutyl chain to an aromatic core (C-C bond formation).

Reagents:

-

Aromatic substrate (e.g., Benzene, Anisole) (1.0 equiv)

-

4-Cyclohexylbutanoyl chloride (1.1 equiv)

-

Aluminum Chloride (

), anhydrous (1.2 equiv) -

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Workflow:

-

Slurry Preparation: In a dry flask under

, suspend -

Activation: Add 4-CBC dropwise. Stir for 15 min to form the acylium ion complex (solution often turns yellow/orange).

-

Substrate Addition: Add the aromatic substrate slowly.

-

Reflux: If the substrate is electron-poor, heat to reflux (40°C for DCM, 80°C for DCE) for 4–12 hours.

-

Quench: Pour the reaction mixture carefully onto crushed ice/HCl mixture.

-

Purification: Extract with DCM. The product is a ketone.

Reaction Logic & Pathway Visualization

The following diagram illustrates the divergent synthesis pathways available using 4-CBC as a central node.

Figure 1: Divergent synthesis pathways for 4-CBC.[2] Blue indicates the starting material; Green, Yellow, and Red indicate distinct functional class outcomes.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Amide) | Hydrolysis of Chloride | Ensure 4-CBC is distilled or fresh. Use anhydrous solvents. |

| Impurity: Acid | Incomplete Quench | The "Acid" spot on TLC is 4-cyclohexylbutyric acid. Wash organic layer thoroughly with |

| Dimerization | High Concentration | In Friedel-Crafts, intermolecular reactions can occur. Dilute reaction to 0.05 M. |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20338, 4-Cyclohexylbutyric acid. (Parent Acid Data). Retrieved from [Link]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard protocols for Acid Chloride synthesis and Amide coupling).

- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.

Sources

role of 4-Cyclohexylbutanoyl chloride in agrochemical development

Application Note: Strategic Utilization of 4-Cyclohexylbutanoyl Chloride in Agrochemical Discovery

Executive Summary

In the rational design of modern agrochemicals, optimizing the hydrophobic-lipophilic balance (HLB) is critical for ensuring active ingredients (AIs) can penetrate the waxy cuticle of plant leaves or the chitinous exoskeleton of pests. 4-Cyclohexylbutanoyl chloride (CAS: 39098-73-0) serves as a high-value electrophilic building block used to introduce the 4-cyclohexylbutyl moiety —a bulky, metabolically stable lipophilic tail.

This guide details the application of 4-Cyclohexylbutanoyl chloride in synthesizing aryl-ketone fungicide intermediates via Friedel-Crafts acylation. It provides a validated protocol for handling this reactive intermediate and illustrates its structural advantages in Structure-Activity Relationship (SAR) optimization.

Chemical Profile & Handling

4-Cyclohexylbutanoyl chloride acts as a "lipophilic anchor" donor. Unlike linear alkyl chains, the terminal cyclohexyl group provides steric bulk that can enhance resistance to metabolic degradation (beta-oxidation) while maintaining high lipophilicity (LogP contribution ~ +4.5).

| Property | Specification | Relevance to Synthesis |

| Molecular Formula | C₁₀H₁₇ClO | Core lipophilic fragment |

| Molecular Weight | 188.7 g/mol | Stoichiometry calculations |

| Physical State | Colorless to pale yellow liquid | Easy handling in liquid dosing systems |

| Reactivity | High (Acyl Chloride) | Rapid reaction with nucleophiles (amines, alcohols, arenes) |

| Stability | Moisture Sensitive | Hydrolyzes to acid; requires anhydrous conditions |

Safety Protocol (Critical):

-

Hazard: Corrosive, lachrymator. Reacts violently with water to release HCl gas.

-

Storage: Store under nitrogen/argon at 2–8°C.

-

Quenching: Quench excess reagent with anhydrous methanol or tert-butanol before aqueous workup to prevent uncontrolled acid generation.

Primary Application: Synthesis of Lipophilic Aryl Ketones

The most prevalent use of 4-Cyclohexylbutanoyl chloride is in the Friedel-Crafts acylation of electron-rich aromatic systems (e.g., resorcinol derivatives, phenols, or phenyl ethers). The resulting 4-cyclohexylbutyl aryl ketones are potent precursors for mitochondrial respiration inhibitors (fungicides) and growth regulators.

Mechanism of Action in Agrochemicals

The 4-cyclohexylbutyl tail serves two specific functions in the final AI:

-

Cuticular Penetration: The aliphatic chain acts as a "grease ball," facilitating transit across the lipophilic plant cuticle.

-

Target Binding: The cyclohexyl group often occupies large hydrophobic pockets in target enzymes (e.g., Complex II or III in fungal respiration), displacing water and increasing binding affinity entropy.

Visualizing the Pathway

Figure 1: Synthetic workflow and SAR implications of introducing the cyclohexylbutyl moiety.

Experimental Protocol: Friedel-Crafts Acylation

Objective: Synthesis of 4-Cyclohexyl-1-(2,4-dihydroxyphenyl)butan-1-one (a model intermediate for resorcinol-based fungicides).

Reagents:

-

4-Cyclohexylbutanoyl chloride (1.0 eq)

-

Resorcinol (1.0 eq)

-

Boron Trifluoride Etherate (BF₃·Et₂O) or Aluminum Chloride (AlCl₃) (1.1–1.5 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) or Nitrobenzene.

Step-by-Step Methodology:

-

System Preparation:

-

Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Purge with nitrogen for 15 minutes.

-

-

Substrate Solubilization:

-

Charge Resorcinol (11.0 g, 100 mmol) into the flask.

-

Add anhydrous DCM (100 mL) and cool to 0°C using an ice/salt bath.

-

-

Lewis Acid Activation:

-

Option A (Mild): Add BF₃·Et₂O (14.2 g, 100 mmol) dropwise over 10 minutes.

-

Option B (Strong): Add AlCl₃ (14.6 g, 110 mmol) in portions. Note: Expect HCl gas evolution; use a scrubber.

-

-

Acyl Chloride Addition (The Critical Step):

-

Dilute 4-Cyclohexylbutanoyl chloride (18.9 g, 100 mmol) in 20 mL anhydrous DCM.

-

Add dropwise to the reaction mixture at 0°C over 30 minutes.

-

Scientific Insight: Slow addition prevents the formation of di-acylated byproducts.

-

-

Reaction & Quench:

-

Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Monitor via TLC (Hexane:EtOAc 8:2). The acyl chloride spot (high Rf) should disappear.

-

Pour the reaction mixture into ice-cold 1M HCl (200 mL) to hydrolyze the Lewis acid complex.

-

-

Workup & Isolation:

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Wash combined organics with Brine (100 mL) and dry over Na₂SO₄.

-

Concentrate in vacuo to yield the crude ketone (typically an off-white solid).

-

Purification: Recrystallize from Hexane/Ethanol to achieve >98% purity.

-

Quality Control & Validation

To ensure the integrity of the intermediate for downstream synthesis, the following analytical parameters must be met:

| Test | Method | Acceptance Criteria |

| Purity | HPLC-UV (254 nm) | > 98.0% |

| Identity | GC-MS | Molecular Ion [M]+ visible (m/z ~262 for resorcinol adduct) |

| Acid Content | Titration | < 0.5% (Free 4-cyclohexylbutyric acid) |

| Water Content | Karl Fischer | < 0.1% (Critical for next steps) |

Troubleshooting:

-

Issue: Presence of free acid (4-cyclohexylbutyric acid) in the product.[1]

-

Cause: Moisture ingress during the reaction or aged acyl chloride reagent.

-

Fix: Redistill the acyl chloride prior to use or add a scavenger (e.g., oxalyl chloride) in situ.

References

-

Synthesis of Aromatic Hydroxyketones: Martin, R. (2011). Aromatic Hydroxyketones: Preparation & Physical Properties. Springer. (Describes the use of 4-cyclohexylbutyric acid derivatives in Friedel-Crafts reactions for fungicide intermediates).

- Agrochemical Design Principles: Jeschke, P. (2016). Lipophilicity in Agrochemical Discovery. In: Modern Methods in Crop Protection Research. Wiley-VCH.

-

Chemical Data: PubChem. 4-Cyclohexylbutanoyl chloride (Compound CID 22998835). National Library of Medicine.

-

Biological Activity: Carganico, G., et al. (1983). Synthesis of 3-hydroxy-3-cyclohexylbutyric acid derivatives. Journal of Medicinal Chemistry. (Validates the biological stability of the cyclohexylbutyl moiety).

Sources

Troubleshooting & Optimization

how to increase the yield of 4-Cyclohexylbutanoyl chloride production

Welcome to the Technical Support Center for the synthesis of 4-Cyclohexylbutanoyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to increase the yield and purity of your product through a deeper understanding of the reaction mechanisms and critical process parameters.

Introduction: The Chemistry of 4-Cyclohexylbutanoyl Chloride Synthesis

The conversion of 4-cyclohexylbutanoic acid to its corresponding acyl chloride is a fundamental step in the synthesis of various active pharmaceutical ingredients and other fine chemicals. This transformation is typically achieved through nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.[1] The most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[2][3]

The choice of reagent and reaction conditions can significantly impact the yield, purity, and scalability of the synthesis. This guide will explore the nuances of these methods, providing you with the knowledge to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 4-Cyclohexylbutanoyl chloride?

A1: The two most prevalent and reliable methods for synthesizing 4-Cyclohexylbutanoyl chloride are the reaction of 4-cyclohexylbutanoic acid with either thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[2][3] Both reagents effectively replace the carboxylic acid's hydroxyl group with a chloride atom, but they differ in their reactivity, reaction conditions, and byproduct profiles.

Q2: Which chlorinating agent is better: thionyl chloride or oxalyl chloride?

A2: The "better" reagent depends on the specific requirements of your synthesis, such as scale, sensitivity of the substrate to acidic conditions, and desired purity.

-

Thionyl chloride is often favored for large-scale industrial production due to its lower cost.[4][5] However, it typically requires higher reaction temperatures (reflux) and can generate acidic byproducts (HCl and SO₂) that might lead to side reactions with sensitive functional groups.[4][6]

-

Oxalyl chloride is generally considered a milder and more selective reagent, making it a preferred choice in research and fine chemical synthesis.[4][7][8] Reactions with oxalyl chloride can often be performed at room temperature or even lower, and its byproducts (CO, CO₂, and HCl) are all gaseous, which simplifies the workup process.[5]

Q3: What is the role of N,N-Dimethylformamide (DMF) in these reactions?

A3: N,N-Dimethylformamide (DMF) is a commonly used catalyst in both thionyl chloride and oxalyl chloride-mediated acyl chloride syntheses.[9][10] It reacts with the chlorinating agent to form a Vilsmeier-type reagent, which is a more potent acylating agent than thionyl chloride or oxalyl chloride alone.[10] This catalytic action accelerates the reaction, allowing for milder reaction conditions and often leading to higher yields.[6][10] However, it's important to note that the reaction of DMF with chlorinating agents can produce trace amounts of dimethylcarbamoyl chloride (DMCC), a potential carcinogen, so appropriate safety precautions are necessary.[11]

Q4: How can I monitor the progress of the reaction?

A4: Monitoring the reaction's progress is crucial for optimizing reaction time and preventing the formation of byproducts. A simple and effective method is to take a small aliquot of the reaction mixture and quench it with a nucleophile, such as methanol. The resulting methyl ester can then be analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting carboxylic acid.[12]

Q5: What are the primary impurities I should be concerned about?

A5: The most common impurities are unreacted 4-cyclohexylbutanoic acid and residual chlorinating agent.[13] In the case of thionyl chloride, non-volatile sulfur-containing byproducts can also be present, especially with older reagents.[6] If the reaction is not performed under strictly anhydrous conditions, hydrolysis of the acyl chloride back to the carboxylic acid can occur.[1]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-Cyclohexylbutanoyl chloride and provides actionable solutions.

| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |

| Low or No Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. | 1a. Monitor the reaction: Use TLC or GC-MS (after quenching with an alcohol) to check for the presence of starting material.[12] 1b. Increase reaction time and/or temperature: For thionyl chloride, consider refluxing for a longer duration.[14] For oxalyl chloride, ensure the reaction is stirred for an adequate time at room temperature.[15] |

| 2. Moisture contamination: Hydrolysis of the acyl chloride back to the carboxylic acid. | 2a. Use anhydrous conditions: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents.[12] 2b. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |

| 3. Ineffective chlorinating agent: Degradation of thionyl chloride or oxalyl chloride. | 3a. Use fresh or recently distilled chlorinating agents. 3b. Ensure proper storage of reagents in a cool, dry place, protected from moisture. | |

| Product is a Dark Color | 1. Side reactions: High reaction temperatures can lead to decomposition and the formation of colored byproducts. | 1a. Lower the reaction temperature: For thionyl chloride, consider running the reaction at a lower temperature for a longer period. Oxalyl chloride reactions are typically performed at room temperature or below.[4] |

| 2. Impure starting material or reagents. | 2a. Purify the starting carboxylic acid if necessary. 2b. Use high-purity chlorinating agents. | |

| Difficulty in Purification | 1. Co-distillation of product and impurities: Similar boiling points of the product and byproducts. | 1a. Use vacuum distillation: This allows for distillation at a lower temperature, which can improve the separation of components with close boiling points and prevent product decomposition.[16] |

| 2. Residual chlorinating agent: Thionyl chloride has a relatively high boiling point (76 °C). | 2a. "Chase" with an inert solvent: After the reaction, add a dry, inert solvent like toluene and remove it under reduced pressure. Repeat this process a few times to azeotropically remove residual thionyl chloride.[13] | |

| Inconsistent Yields | 1. Variability in reagent quality or reaction setup. | 1a. Standardize the procedure: Use consistent sources and grades of reagents. Ensure meticulous drying of glassware and solvents for every run. |

| 2. Inaccurate measurement of reagents. | 2a. Use precise measurement techniques for all reagents, especially the limiting reactant and catalyst. |

Experimental Protocols

Protocol 1: Synthesis of 4-Cyclohexylbutanoyl chloride using Thionyl Chloride

This protocol provides a general procedure for the synthesis of 4-Cyclohexylbutanoyl chloride using thionyl chloride.

Materials:

-

4-Cyclohexylbutanoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Round-bottom flask with a reflux condenser and a gas outlet to a trap (e.g., a bubbler with a sodium hydroxide solution)

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, reflux condenser, and gas trap. The entire apparatus should be under an inert atmosphere (nitrogen or argon).

-

Reactant Addition: To the flask, add 4-cyclohexylbutanoic acid and anhydrous DCM. Stir the mixture until the acid is fully dissolved.

-

Thionyl Chloride Addition: Slowly add thionyl chloride (typically 1.2 to 2.0 equivalents) to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Reaction: Heat the reaction mixture to reflux and maintain for 1-3 hours. Monitor the reaction progress by quenching an aliquot with methanol and analyzing by TLC or GC-MS.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the solvent and excess thionyl chloride under reduced pressure. For higher purity, the crude product can be purified by vacuum distillation.[12]

Protocol 2: Synthesis of 4-Cyclohexylbutanoyl chloride using Oxalyl Chloride

This protocol offers a milder alternative for the synthesis of 4-Cyclohexylbutanoyl chloride.

Materials:

-

4-Cyclohexylbutanoic acid

-

Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Round-bottom flask with a gas outlet to a trap

-

Magnetic stirrer

Procedure:

-

Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a gas outlet, dissolve 4-cyclohexylbutanoic acid in anhydrous DCM under an inert atmosphere.

-

Oxalyl Chloride Addition: Cool the solution in an ice bath (0 °C). Slowly add oxalyl chloride (typically 1.1 to 1.5 equivalents) to the stirred solution.[15]

-

Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops). Vigorous gas evolution (CO, CO₂, HCl) will be observed.[17]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction for completion.

-

Workup and Purification: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 4-Cyclohexylbutanoyl chloride is often of high purity and can be used in the next step without further purification. If necessary, vacuum distillation can be employed.[15]

Data Presentation

Table 1: Comparison of Chlorinating Agents

| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Reactivity | Good, but often requires heating | High, often reacts at room temperature |

| Selectivity | Less selective, can react with other functional groups | More selective, milder conditions |

| Byproducts | SO₂(g), HCl(g) (can be acidic and problematic) | CO(g), CO₂(g), HCl(g) (all gaseous, simplifies workup)[5] |

| Workup | May require "chasing" with a solvent to remove excess reagent | Excess reagent and byproducts are easily removed under vacuum |

| Cost | Lower cost, suitable for large scale | Higher cost, often used in research and fine chemical synthesis[5] |

| Safety | Corrosive and toxic | Corrosive and toxic, byproducts are also toxic |

Visualizations

Diagram 1: General Workflow for 4-Cyclohexylbutanoyl Chloride Synthesis

Caption: Workflow for 4-Cyclohexylbutanoyl Chloride Synthesis.

Diagram 2: Troubleshooting Logic for Low Yield

Caption: Troubleshooting logic for low yield issues.

References

-

brainly.com. (2023, November 12). Does DMF react with thionyl chloride?Link

-

Organic Syntheses Procedure. (n.d.). 4. Link

-

Organic Syntheses Procedure. (n.d.). 3. Link

-

Benchchem. (n.d.). A Comparative Guide: Thionyl Chloride vs. Oxalyl Chloride for the Synthesis of (R)-quinuclidin-3-yl carbonochloridate. Link

-

Synfacts. (2025, August 6). Hydrochlorination of 2,3-Acetylenic Acids with Thionyl Chloride in Dimethylformamide.Link

-

Wiley-VCH. (n.d.). Supporting Information. Link

-

Proses-Kjemiteknikk. (2025, December 23). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Link

-

ACS Publications. (n.d.). Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions | Organic Process Research & Development. Link

-

Reddit. (2016, December 3). Acid chloride Formation. Link

-

Common Organic Chemistry. (n.d.). Alcohol to Chloride (SOCl2 + cat. DMF). Link

-

Scholars Research Library. (n.d.). Der Pharma Chemica. Link

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Link

-

YouTube. (2021, August 20). Acids to Acyl Chlorides, Part 1. Link

-

LinkedIn. (2025, December 31). Oxalyl Chloride vs. Thionyl Chloride: Production Economics & Cost Analysis. Link

-

Reddit. (2025, August 9). Trouble with chloride acids. Link

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Link

-

Yufeng. (2025, May 23). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. Link

-

Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Link

-

ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?Link

-

Natural Product Research. (2011, August 15). Single-Pot Conversion of an Acid to the Corresponding 4-Chlorobutyl Ester. Link

-

Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Link

-

Welch Vacuum. (n.d.). Vacuum Distillation. Link

-

RSC Publishing. (n.d.). . Link

-

J.Chem.Soc.Pak. (2012). An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. Link

-

Benchchem. (n.d.). A Comparative Guide to Acyl Chlorides in Organic Synthesis. Link

-

ChemicalBook. (2019, November 5). Applications and Synthesis of Oxalyl chloride. Link

-

Agilent. (2018, March 9). A novel comprehensive strategy for residual pesticide analysis in cannabis flower. Link

-

Google Patents. (n.d.). US5166427A - Preparation of acyl chlorides. Link

-

MilliporeSigma. (n.d.). NMR Chemical Shifts of Impurities. Link

-

Agilent. (n.d.). GC AND GC/MS. Link

-

Columbia University. (n.d.). Organic Chemistry c3444y. Link

-

DIAL@UCLouvain. (n.d.). Synthesis of thionyl chloride: (LC015). Link

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Link

-

Benchchem. (n.d.). improving the yield of octanoyl chloride synthesis with thionyl chloride. Link

-

Google Patents. (n.d.). SU496260A1 - The method of obtaining cyclohexyl chloride. Link

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Link

-

Benchchem. (n.d.). GC-MS Characterization: A Comparative Guide to 4-Cyclohexyl-2-methyl-2-butanol and Linalool. Link

-

Organic Syntheses Procedure. (n.d.). Benzoyl chloride, 4-pentyl. Link

-

IntechOpen. (n.d.). Industrial Preparation Methods of Chemical Solvents and Reagents. Link

-

Organic Syntheses Procedure. (n.d.). 3. Link

-

Organic Syntheses Procedure. (n.d.). (-)-(1s,4r)-camphanoyl chloride. Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights [yufenggp.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Oxalyl Chloride vs. Thionyl Chloride: Practical Comparison - Wolfa [wolfabio.com]

- 5. Oxalyl Chloride vs. Thionyl Chloride: Production Economics & Cost Analysis [wolfabio.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]

- 9. brainly.com [brainly.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. reddit.com [reddit.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. welchvacuum.com [welchvacuum.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Optimizing Reaction Conditions for 4-Cyclohexylbutanoyl Chloride

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 4-Cyclohexylbutanoyl Chloride. This document is designed for researchers, chemists, and drug development professionals who utilize this important synthetic intermediate. We have structured this guide in a practical, question-and-answer format to directly address common challenges and provide in-depth, field-proven insights to optimize your experimental outcomes.

Introduction: The Role of 4-Cyclohexylbutanoyl Chloride

4-Cyclohexylbutanoyl chloride is a highly reactive acyl chloride, serving as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemical industries. Its efficacy as a synthetic intermediate is derived from the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack for the formation of esters, amides, and ketones.[1][2] The successful synthesis of this reagent from its parent carboxylic acid, 4-cyclohexylbutanoic acid, is a foundational step that requires careful control of reaction conditions to ensure high yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Which chlorinating agent is superior for this synthesis: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)?

This is the most common and critical question. The choice of reagent depends on the scale of your reaction, sensitivity of your starting material to heat and acid, and desired final purity. Both reagents operate via a nucleophilic acyl substitution mechanism, converting the hydroxyl group of the carboxylic acid into an excellent leaving group.[3][4]

-

Thionyl Chloride (SOCl₂): This is a powerful, cost-effective, and widely used reagent. The reaction produces gaseous byproducts (SO₂ and HCl), which drives the equilibrium towards the product, making the reaction effectively irreversible.[5][6] However, it often requires heating (reflux), which can lead to decomposition or side reactions with sensitive substrates.

-

Oxalyl Chloride ((COCl)₂): This reagent is known for its milder reaction conditions, often proceeding at room temperature or even 0 °C.[7] It also produces only gaseous byproducts (CO, CO₂, and HCl), simplifying purification.[8] For high-purity applications and to avoid thermal degradation, oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is the preferred choice.[9][10]

Data Summary: Reagent Comparison

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Causality & Rationale |

| Potency | High | Very High (with catalyst) | Oxalyl chloride with DMF forms a Vilsmeier intermediate, which is a highly effective chlorinating agent.[6][9] |

| Typical Temp. | Room Temp to Reflux | 0 °C to Room Temp | Oxalyl chloride is more reactive, allowing for lower temperatures that preserve thermally sensitive functional groups.[8] |

| Byproducts | SO₂(g), HCl(g) | CO(g), CO₂(g), HCl(g) | Gaseous byproducts drive the reaction to completion according to Le Châtelier's principle.[6][11] |

| Purity | Good to Excellent | Excellent to High | Milder conditions with oxalyl chloride reduce the formation of thermal degradation byproducts.[1][8] |

| Catalyst | Not typically required | Catalytic DMF recommended | DMF accelerates the reaction by forming a more reactive electrophilic intermediate.[9][10] |

| Cost | Lower | Higher | Thionyl chloride is a more common industrial chemical, leading to lower bulk costs. |

Q2: My reaction is sluggish, and the yield is low. What are the most likely causes?

Low yield or an incomplete reaction is almost always traced back to one critical contaminant: water .

-

Moisture Contamination: Both chlorinating agents and the product, 4-cyclohexylbutanoyl chloride, are extremely sensitive to moisture.[2][10] Water will rapidly hydrolyze the acyl chloride product back to the starting carboxylic acid and will consume the chlorinating agent.[2]

-

Solution: Ensure all glassware is rigorously oven- or flame-dried before use.[10] Use anhydrous solvents and run the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon). The starting 4-cyclohexylbutanoic acid should be dried under vacuum before use.

-

-

Insufficient Reagent: The stoichiometry must be correct. A molar excess of the chlorinating agent is recommended to ensure the complete conversion of the carboxylic acid.

-

Solution: Use 1.2–1.5 molar equivalents of the chlorinating agent. This ensures that even trace amounts of water are consumed without significantly impacting the availability of the reagent for the primary reaction.

-

-

Inadequate Temperature: While oxalyl chloride works at room temperature, thionyl chloride reactions often require heating to proceed at a reasonable rate.

-

Solution: For thionyl chloride, consider gently refluxing the reaction in a suitable solvent like dichloromethane (DCM) or toluene. Monitor for signs of decomposition (see Q3).

-

-

Forgotten Catalyst (for Oxalyl Chloride): The reaction between oxalyl chloride and a carboxylic acid can be slow without a catalyst.

-

Solution: Add a catalytic amount (1-2 drops) of anhydrous DMF. The DMF reacts first with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating species.[9]

-

Q3: The reaction mixture turned dark brown or black. What causes this decomposition?

Charring or significant color change is a clear indicator of product or starting material decomposition.

-

Cause: This is typically due to excessive heat. While 4-cyclohexylbutanoic acid is relatively stable, prolonged exposure to high temperatures in the presence of strong acid (HCl byproduct) and a dehydrating agent (the chlorinating reagent) can lead to side reactions and polymerization. This is more common when using neat (solvent-free) thionyl chloride at reflux.

-

Corrective Actions:

-

Reduce Temperature: If using thionyl chloride, run the reaction in a lower-boiling inert solvent (like DCM) or at a lower temperature for a longer duration.

-

Switch Reagents: Change to the oxalyl chloride/DMF system, which allows for significantly lower reaction temperatures, minimizing the risk of thermal degradation.[8]

-

Minimize Reaction Time: Monitor the reaction closely (see Q5) and proceed with workup as soon as the starting material is consumed.

-

Q4: How do I properly monitor the reaction to determine its endpoint?

Determining the endpoint is crucial to avoid prolonged heating and potential decomposition.

-

Primary Indicator (Visual): The most reliable and straightforward method is to monitor the evolution of gaseous byproducts. When the bubbling of HCl and/or SO₂/CO/CO₂ ceases, the reaction is typically complete.[12] This is best observed by passing the effluent gas through a bubbler.

-

Spectroscopic Analysis (IR): For a more definitive endpoint, you can analyze a carefully quenched aliquot.

-

Withdraw a small sample from the reaction mixture under inert atmosphere.

-

Quench it immediately in a vial containing anhydrous methanol. This converts the reactive 4-cyclohexylbutanoyl chloride into the stable methyl 4-cyclohexylbutanoate.

-

Spot this quenched sample on a TLC plate to check for the disappearance of the starting carboxylic acid.

-

Alternatively, run a quick IR spectrum on the crude reaction mixture. The disappearance of the very broad O-H stretch of the carboxylic acid (from ~2500-3300 cm⁻¹) is a clear sign of completion. You will also see the characteristic C=O stretch of the acyl chloride appear around 1800 cm⁻¹.

-

Q5: What is the best practice for working up and purifying the final product?

Purification aims to remove the excess chlorinating agent and any non-volatile impurities. The method depends on the volatility of the byproducts and the required purity of the final product.

-

Step 1: Removal of Excess Reagent: Both thionyl chloride (b.p. 76 °C) and oxalyl chloride (b.p. 63-64 °C) are volatile.[7] After the reaction is complete, they can be efficiently removed along with the reaction solvent using a rotary evaporator. Crucially, ensure your vacuum pump is protected by a base trap (e.g., NaOH pellets or solution) to neutralize the corrosive acidic vapors.

-

Step 2: Purification of the Acyl Chloride:

-

For Immediate Use: If the 4-cyclohexylbutanoyl chloride is to be used immediately in a subsequent step, removal of the excess reagent and solvent under reduced pressure is often sufficient.[13]

-

For High Purity/Storage: For a high-purity, storable product, vacuum distillation is the gold standard.[13] This separates the desired acyl chloride from any non-volatile baseline impurities or polymeric material. The distillation must be performed under high vacuum to avoid high temperatures that could cause decomposition.

-

-

Washing (Not Recommended): Avoid aqueous workups (e.g., washing with water or bicarbonate solution). The acyl chloride is highly reactive and will be hydrolyzed back to the carboxylic acid upon contact with water.[2]

Q6: I successfully isolated my product, but it turned into a white solid after a short time. What happened?

This is a classic sign of hydrolysis due to exposure to atmospheric moisture.[10] The white solid is almost certainly the starting material, 4-cyclohexylbutanoic acid.

-

Cause: Acyl chlorides are hygroscopic; they readily absorb moisture from the air. Even brief exposure during transfer or storage in a poorly sealed container can lead to complete hydrolysis.

-

Prevention:

-

Handling: Always handle the purified 4-cyclohexylbutanoyl chloride under a dry, inert atmosphere (nitrogen or argon).

-

Storage: Store the product in a tightly sealed container (e.g., a vial with a PTFE-lined cap, sealed with paraffin film). For long-term storage, placing the sealed container inside a desiccator or a freezer is recommended.[14]

-

Visualized Workflows and Setups

Caption: General reaction scheme for the synthesis of 4-Cyclohexylbutanoyl chloride.

Caption: Essential apparatus for maintaining anhydrous conditions and safety.

Caption: Decision workflow for purification based on experimental requirements.

Detailed Experimental Protocols

Protocol A: Synthesis using Thionyl Chloride (SOCl₂)

Safety: This procedure should be performed in a well-ventilated fume hood. Thionyl chloride is toxic and corrosive. Wear appropriate PPE, including gloves, lab coat, and safety glasses.

-

Preparation: Assemble the reaction apparatus as shown in Diagram 2. Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of dry nitrogen.

-

Charging the Flask: To the round-bottom flask, add 4-cyclohexylbutanoic acid (1.0 eq) and anhydrous dichloromethane (DCM, approx. 3-5 mL per gram of acid).

-

Reagent Addition: Add thionyl chloride (1.5 eq) to the addition funnel. Begin adding the thionyl chloride to the stirred solution dropwise over 15-20 minutes. The initial reaction may be exothermic.

-

Reaction: After the addition is complete, equip the flask with a reflux condenser and gently heat the mixture to reflux (approx. 40 °C for DCM). Maintain reflux until gas evolution ceases (typically 1-3 hours).

-

Workup: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride by rotary evaporation, using a base trap to protect the vacuum pump.

-

Purification: The resulting crude oil can be used directly or purified by vacuum distillation to yield pure 4-cyclohexylbutanoyl chloride.

Protocol B: Synthesis using Oxalyl Chloride and Catalytic DMF

Safety: This procedure should be performed in a well-ventilated fume hood. Oxalyl chloride is highly toxic and corrosive. The reaction evolves carbon monoxide. Wear appropriate PPE.

-

Preparation: Assemble the reaction apparatus as shown in Diagram 2 under a dry nitrogen atmosphere.

-

Charging the Flask: To the round-bottom flask, add 4-cyclohexylbutanoic acid (1.0 eq) and anhydrous dichloromethane (DCM, approx. 3-5 mL per gram of acid).

-

Catalyst Addition: Add one drop of anhydrous DMF to the stirred solution.

-

Reagent Addition: Add oxalyl chloride (1.3 eq) to the addition funnel. Slowly add the oxalyl chloride dropwise to the reaction mixture at room temperature over 20-30 minutes. Vigorous gas evolution will be observed.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature. The reaction is typically complete once gas evolution has stopped (usually 1-2 hours).

-

Workup: Remove the solvent and excess oxalyl chloride by rotary evaporation. No heating is necessary.

-

Purification: The crude product is often of very high purity and can be used directly. For long-term storage, purify by vacuum distillation.

References

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link]

-

OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

-

Clark, J. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

-

Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. [Link]

-

Chemistry LibreTexts. (2022, October 4). 5.9: Getting Towed Uphill. [Link]

-

Reactivity: substitution at carboxyl. (n.d.). Figure CX5.1. Possible syntheses of an acid chloride. [Link]

-

YouTube. (2021, February 13). Carboxylic Acid to Acyl Chloride Mechanism. [Link]

-

JoVE. (2025, May 22). Video: Carboxylic Acids to Acid Chlorides. [Link]

-

YouTube. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. [Link]

-

A-Z Chemistry. (2025, May 23). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. [Link]

-

Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

-

ChemNotate. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. [Link]

-

Common Organic Chemistry. (n.d.). Oxalyl Chloride. [Link]

-

Organic Syntheses. (n.d.). Cyclohexylcarbinol. [Link]

-

Reddit. (2015, July 17). Need help in converting a carboxylic acid to an acyl chloride. [Link]

-

Scientific Research Publishing. (2011, August 15). Single-Pot Conversion of an Acid to the Corresponding 4-Chlorobutyl Ester. [Link]

-